Tetrahydro-2H-pyran-4-yl methanesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound with the molecular formula C6H12O4S. It is a derivative of tetrahydropyran and methanesulfonic acid, characterized by its off-white to pale beige solid form. This compound is known for its utility in organic synthesis, particularly as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-yl methanesulfonate can be synthesized through the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (around -10°C). The product is then extracted and purified .
Industrial Production Methods: On an industrial scale, the synthesis follows a similar route but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to tetrahydropyran-4-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran is a common reagent for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Reduction Product: The primary product is tetrahydropyran-4-ol.
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl methanesulfonate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl methanesulfonate involves its role as an electrophile in substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
Tetrahydropyran-4-ol: A precursor in the synthesis of tetrahydro-2H-pyran-4-yl methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of methanesulfonate esters.
Tetrahydropyran-4-yl Chloride: Another derivative of tetrahydropyran used in organic synthesis.
Uniqueness: this compound is unique due to its combination of the tetrahydropyran ring and the methanesulfonate group, which imparts specific reactivity and stability. This makes it particularly useful in synthetic organic chemistry for introducing the tetrahydropyran moiety into target molecules .
Properties
IUPAC Name |
oxan-4-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-59-3 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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